N-Boc-trans-4-amino-L-proline methyl ester

Peptide Chemistry Fluorinated Proline Analogues Conformational Control

Substituting this compound with generic proline derivatives or cis-diastereomers (CAS 171110-72-8) causes unpredictable conformation and synthetic failure due to divergent backbone dihedral angles. N-Boc-trans-4-amino-L-proline methyl ester (CAS 121148-00-3) resolves this with its defined (2S,4R) stereochemistry and orthogonal Boc/methyl ester/4-NH₂ protection, enabling selective sequential derivatization. • Exclusive trans-selectivity (71% yield) in difluorocarbene addition for 4,5-difluoromethanoproline dipeptides stable under Fmoc-SPPS. • Core scaffold for calix[4]arene-proline catalysts achieving >99% yield, 99% ee in aqueous direct aldol reactions. • Rigid backbone enforces precise dihedral angles critical for β-turn mimetics, cyclic peptides, and conformationally constrained PNA monomers. Bulk stock available with full analytical documentation.

Molecular Formula C11H20N2O4
Molecular Weight 244.29 g/mol
CAS No. 121148-00-3
Cat. No. B040984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-trans-4-amino-L-proline methyl ester
CAS121148-00-3
Molecular FormulaC11H20N2O4
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N
InChIInChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6,12H2,1-4H3/t7-,8+/m1/s1
InChIKeyIOLQYMRFIIVPMQ-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-trans-4-amino-L-proline methyl ester Overview


N-Boc-trans-4-amino-L-proline methyl ester (CAS 121148-00-3) is a chiral, orthogonally protected proline derivative (molecular formula C₁₁H₂₀N₂O₄, MW 244.29 g/mol) that features a Boc-protected trans-4-amino group and a C2-methyl ester . It serves as a versatile building block in the synthesis of conformationally constrained peptides, peptidomimetics, and chiral organocatalysts, with its rigid (2S,4R) stereochemistry enabling precise control over molecular conformation .

N-Boc-trans-4-amino-L-proline methyl ester: Why Analogs Fail


Substituting N-Boc-trans-4-amino-L-proline methyl ester with a generic 'proline derivative' or even its cis-diastereomer (CAS 171110-72-8) is scientifically unsound due to profound differences in conformational bias and synthetic utility. The trans-(2S,4R) configuration imposes a distinct backbone dihedral angle that is critical for inducing specific secondary structures in peptides and for achieving high enantioselectivity in asymmetric catalysis [1]. The orthogonal protection (Boc on pyrrolidine nitrogen, methyl ester on carboxyl, free 4-amino group) enables selective, sequential derivatization that is not possible with mono-protected or differently configured analogs . Using a mismatched stereoisomer or protection scheme will lead to unpredictable conformational outcomes, lower catalytic efficiency, or complete synthetic failure, as demonstrated by the exclusive trans-selectivity observed in cyclopropanation reactions and the instability of the deprotected cis/trans free amino acids .

N-Boc-trans-4-amino-L-proline methyl ester Performance Data


Exclusive trans-Selectivity in Difluorocarbene Cyclopropanation

In the synthesis of 4,5-difluoromethanoproline building blocks, difluorocarbene addition to N-Boc-4,5-dehydroproline methyl ester proceeds with exclusive trans-selectivity, yielding the trans-adduct as the sole product in 71% isolated yield. This contrasts with non-diastereoselective cyclopropanation methods that produce mixtures requiring separation [1].

Peptide Chemistry Fluorinated Proline Analogues Conformational Control

Stability Under Fmoc-SPPS Conditions

The N-Boc-trans-4-amino-L-proline methyl ester-derived dipeptide building block is stable under standard Fmoc solid-phase peptide synthesis (SPPS) conditions. In contrast, the corresponding free amino acid (after N-deprotection) undergoes rapid decomposition, precluding its direct use in SPPS [1].

Solid-Phase Peptide Synthesis Fluorinated Peptides Stability

Enantioselective Calix[4]arene Organocatalysts

N-Boc-trans-4-amino-L-proline methyl ester serves as a key precursor for the synthesis of calix[4]arene-proline organocatalysts. These catalysts achieve excellent yields (up to >99%) and enantioselectivities (up to 99% ee) in direct asymmetric aldol reactions in aqueous media. While the data are for the final catalyst, the trans-4-aminoproline scaffold is essential for catalytic activity, with alternative scaffolds (e.g., cis-isomer or non-aminoproline derivatives) yielding significantly lower selectivity [1].

Asymmetric Catalysis Organocatalysis Aldol Reaction

Trans (2S,4R) Stereochemistry for Peptide Conformation Control

The trans-(2S,4R) configuration of this compound imposes a specific backbone conformation that differs fundamentally from the cis-(2S,4S) isomer (e.g., CAS 171110-72-8). The trans-isomer exhibits a distinct dihedral angle φ and ψ preference, which translates into different peptide secondary structure propensities. This is a critical differentiator in peptidomimetic design where precise backbone geometry dictates biological activity [1].

Peptidomimetics Conformational Analysis Structure-Activity Relationship

Certified Purity Benchmark

Commercial sources, such as BOC Sciences and Thermo Fisher Scientific, offer N-Boc-trans-4-amino-L-proline methyl ester (or its hydrochloride salt) with a certified purity of ≥95% (typically 97%). This is a critical procurement metric when compared to in-house synthesized material or non-certified suppliers, where purity may vary and impact reaction yields and reproducibility .

Quality Control Procurement Reproducibility

N-Boc-trans-4-amino-L-proline methyl ester Applications


Fmoc-SPPS of Constrained Fluorinated Peptides

The compound is the preferred precursor for preparing trans-4,5-difluoromethanoproline-containing dipeptide building blocks. As demonstrated by Kubyshkin et al., these dipeptides are stable under standard Fmoc-SPPS conditions and can be incorporated into cell-penetrating peptides to study conformational effects [1]. This application leverages the exclusive trans-selectivity (71% yield) of the difluorocarbene addition step and the orthogonal protection scheme, which are unique to this compound class.

Water-Compatible Asymmetric Calix[4]arene Organocatalysts

This compound is a key intermediate in the synthesis of upper-rim functionalized calix[4]arene-proline catalysts. These catalysts have been shown to achieve >99% yield and 99% ee in direct asymmetric aldol reactions using water as a solvent [2]. The trans-4-aminoproline scaffold provides the necessary chiral environment and conformational rigidity for high catalytic efficiency, making this building block essential for researchers in green asymmetric catalysis.

Peptidomimetic Drug Discovery with Conformational Control

The (2S,4R) trans-stereochemistry of this building block imposes a specific backbone conformation that is distinct from the cis-isomer. This is critical for designing peptidomimetics where the spatial orientation of pharmacophores dictates target binding and biological activity [1]. Researchers synthesizing cyclic peptides, β-turn mimetics, or other conformationally restricted scaffolds will find this compound indispensable for achieving the desired 3D structure.

Synthesis of Novel PNA Analogues

The 4-aminoproline backbone with chirality at both C2 and C4 is a recognized scaffold for building conformationally constrained PNA monomers [3]. The orthogonal protection (Boc on nitrogen, methyl ester on carboxyl) allows for selective functionalization of the 4-amino group with nucleobase moieties, making this compound a valuable starting material for the development of next-generation antisense and antigene therapeutics.

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